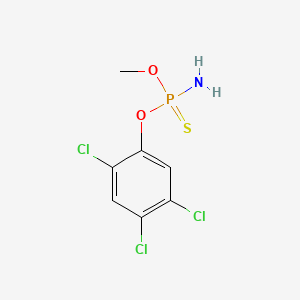
Dow ET-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dow ET-15 is a compound developed by Dow Chemical Company, known for its applications in various industrial processes. It is a macroporous polystyrene-based cation exchange resin bearing strongly acidic sulfonic groups. This compound is widely used as a heterogeneous catalyst in organic synthesis, particularly in reactions requiring acid catalysis .
Preparation Methods
Chemical Reactions Analysis
Dow ET-15 undergoes various types of chemical reactions, primarily those involving acid catalysis. Some of the common reactions include:
Esterification: this compound catalyzes the reaction between carboxylic acids and alcohols to form esters.
Etherification: It facilitates the formation of ethers from alcohols.
Oxidation: this compound can catalyze the oxidation of organic compounds.
Condensation: It is used in condensation reactions to form larger molecules from smaller ones.
Cyclization: this compound aids in the formation of cyclic compounds from linear precursors.
Electrophilic Aromatic Substitution: It catalyzes the substitution of hydrogen atoms in aromatic rings with electrophiles.
Common reagents used in these reactions include carboxylic acids, alcohols, aldehydes, and ketones. The major products formed depend on the specific reaction but often include esters, ethers, and various cyclic compounds .
Scientific Research Applications
Dow ET-15 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .
Comparison with Similar Compounds
Dow ET-15 is often compared with other cation exchange resins, such as Amberlyst 15. While both compounds share similar properties and applications, this compound is known for its higher thermal stability and greater resistance to oxidation . Other similar compounds include:
Amberlyst 15: A widely used cation exchange resin with similar catalytic properties.
Nafion: A perfluorinated sulfonic acid resin used in various catalytic applications.
Dowex 50WX2: Another cation exchange resin with strong acidic properties.
This compound stands out due to its unique combination of high acidity, thermal stability, and resistance to oxidation, making it a preferred choice for many industrial and research applications .
Properties
CAS No. |
2591-66-4 |
|---|---|
Molecular Formula |
C7H7Cl3NO2PS |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15) |
InChI Key |
WRWBHVIYUCQSIA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















